molecular formula C8H9ClFNO2S B13289197 1-(4-Chloro-3-fluorophenyl)ethane-1-sulfonamide

1-(4-Chloro-3-fluorophenyl)ethane-1-sulfonamide

Cat. No.: B13289197
M. Wt: 237.68 g/mol
InChI Key: YOYAPBUGCKYZKQ-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorophenyl)ethane-1-sulfonamide is an organic compound with the molecular formula C8H9ClFNO2S. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with an ethane-1-sulfonamide group. It is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-fluorophenyl)ethane-1-sulfonamide typically involves the reaction of 4-chloro-3-fluoroaniline with ethanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction conditions, leading to a more consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-fluorophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted phenyl derivatives .

Scientific Research Applications

1-(4-Chloro-3-fluorophenyl)ethane-1-sulfonamide is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity towards certain enzymes or receptors .

Comparison with Similar Compounds

  • 1-(4-Chloro-3-fluorophenyl)ethane-1-sulfonyl chloride
  • 1-(4-Chloro-3-fluorophenyl)ethane-1-sulfonic acid
  • 1-(4-Chloro-3-fluorophenyl)ethane-1-sulfonyl fluoride

Uniqueness: 1-(4-Chloro-3-fluorophenyl)ethane-1-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and fluoro substituents enhances its stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C8H9ClFNO2S

Molecular Weight

237.68 g/mol

IUPAC Name

1-(4-chloro-3-fluorophenyl)ethanesulfonamide

InChI

InChI=1S/C8H9ClFNO2S/c1-5(14(11,12)13)6-2-3-7(9)8(10)4-6/h2-5H,1H3,(H2,11,12,13)

InChI Key

YOYAPBUGCKYZKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)F)S(=O)(=O)N

Origin of Product

United States

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